molecular formula C₂₅H₃₄N₆O₈S₂ B1663033 Apilimod mesylate CAS No. 870087-36-8

Apilimod mesylate

Cat. No. B1663033
M. Wt: 610.7 g/mol
InChI Key: GAJWNIKZLYZYSY-OKUPSQOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Apilimod inhibits the synthesis of two lipids, PtdIns5P and PtdIns (3,5)P2, which are produced by the lipid kinase enzyme PIKfyve . The syntheses of these lipids are efficiently and similarly inhibited by apilimod in in vitro assays .


Molecular Structure Analysis

The molecular formula of Apilimod mesylate is C25H34N6O8S2 . Its molecular weight is 610.700 .


Chemical Reactions Analysis

Apilimod inhibits not only PtdIns (3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation . It also triggers a marked reduction of both lipids in the context of intact cells .

Scientific Research Applications

Inflammatory Bowel Diseases

  • Crohn's Disease Treatment : Apilimod mesylate was investigated for treating Crohn's disease due to its interleukin-12 and interleukin-23 inhibiting properties. However, it did not demonstrate efficacy over placebo in patients with active Crohn's Disease (Sands et al., 2010).

Rheumatoid Arthritis

  • Rheumatoid Arthritis Clinical Trial : A phase IIa trial assessed the safety, tolerability, and efficacy of apilimod mesylate in patients with rheumatoid arthritis. The trial indicated a small reduction in Disease Activity Score but no significant improvement in clinical efficacy (Krausz et al., 2012).

Cancer Research

  • B-cell Non-Hodgkin Lymphoma : Apilimod has shown selective cytotoxic activity in B-cell non-Hodgkin lymphoma, acting as a first-in-class PIKfyve kinase inhibitor. It disrupts lysosomal homeostasis, representing a novel approach to treat this cancer (Gayle et al., 2017).

COVID-19 Research

  • SARS-CoV-2 Infection Prevention : Apilimod has been investigated for its role in preventing SARS-CoV-2 infection. It demonstrated synergistic effects when combined with TMPRSS2 protease inhibitors, suggesting potential as a COVID-19 treatment (Kreutzberger et al., 2021).

Psoriasis

  • Treatment of Psoriasis : Apilimod's ability to suppress IL-12 and IL-23 synthesis showed potential in treating psoriasis. An open-label clinical study reported improvements in psoriasis symptoms with oral administration of apilimod (Wada et al., 2012).

Cardiology

  • Cardiac Fibrotic Remodeling : Research suggests that Apilimod alters the TGFβ signaling pathway and can prevent cardiac fibrotic remodeling. This points to its potential application in treating heart failure-related conditions [(Cinato et al., 2021)](https://consensus.app/papers/apilimod-alters-tgfβ-signaling-pathway-prevents-cinato/42b8ad21f9a551efabb1f7c8312cf3e2/?utm_source=chatgpt).

Filoviral Infections

  • Ebola and Marburg Virus Inhibition : Apilimod was found to block infections by Ebola and Marburg viruses in various cell types, acting as an entry inhibitor by affecting virus trafficking to endolysosomes (Nelson et al., 2017).

Immunodeficiency

  • Common Variable Immunodeficiency : Apilimod has been developed for the potential treatment of common variable immunodeficiency, due to its ability to inhibit IL-12 and IL-23 production (Billich, 2007).

Autophagy and Cell Cycle

  • Inhibition of Autophagy and Cell Cycle Arrest : Studies indicate that apilimod can arrest the cell cycle and mediate autophagy, showing potential in enhancing the production of therapeutic proteins in cell engineering (Lu et al., 2022).

Lysosome Homeostasis

  • Impact on Lysosome Homeostasis : Apilimod's action as a PIKfyve inhibitor has been shown to arrest not only PtdIns(3,5)P2 but also PtdIns5P synthesis, affecting lysosome homeostasis and endomembrane structure (Sbrissa et al., 2018).

Safety And Hazards

Apilimod mesylate is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

methanesulfonic acid;N-[(E)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2.2CH4O3S/c1-18-5-4-6-19(15-18)17-25-28-21-16-22(29-10-13-30-14-11-29)27-23(26-21)31-12-8-20-7-2-3-9-24-20;2*1-5(2,3)4/h2-7,9,15-17H,8,10-14H2,1H3,(H,26,27,28);2*1H3,(H,2,3,4)/b25-17+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJWNIKZLYZYSY-OKUPSQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apilimod mesylate

CAS RN

870087-36-8
Record name Apilimod mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870087368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Methylbenzylidene)-N'-[6-morpholin-4-yl-2-(2-pyridin-2-yl-ethoxy)pyrimidin-4-yl]hydrazine bismethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APILIMOD MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G3P5OK11S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apilimod mesylate
Reactant of Route 2
Apilimod mesylate
Reactant of Route 3
Reactant of Route 3
Apilimod mesylate
Reactant of Route 4
Apilimod mesylate
Reactant of Route 5
Reactant of Route 5
Apilimod mesylate
Reactant of Route 6
Apilimod mesylate

Citations

For This Compound
196
Citations
S Krausz, MJH Boumans, DM Gerlag, J Lufkin… - Targeted therapies in …, 2011 - dare.uva.nl
… In the present trial, we evaluated the effects of treatment with apilimod mesylate. Overall, apilimod 100 mg QD was well tolerated and did not interfere with MTx treatment. However, …
Number of citations: 2 dare.uva.nl
S Krausz, MJH Boumans, DM Gerlag… - Arthritis & …, 2012 - Wiley Online Library
… In the present trial, we evaluated the effects of treatment of RA with apilimod mesylate. Overall, apilimod 100 mg/day was well tolerated and did not interfere with the effects of MTX. …
BE Sands, EW Jacobson… - Inflammatory bowel …, 2010 - academic.oup.com
… of apilimod mesylate in treating adults with active CD. Apilimod mesylate's hypothesized … open-label, dose-escalation study of apilimod mesylate in a cohort of patients with active CD…
Number of citations: 100 academic.oup.com
M Cinato, L Guitou, A Saidi, A Timotin, E Sperazza… - Theranostics, 2021 - ncbi.nlm.nih.gov
Rationale: TGFβ signaling pathway controls tissue fibrotic remodeling, a hallmark in many diseases leading to organ injury and failure. In this study, we address the role of Apilimod, a …
Number of citations: 7 www.ncbi.nlm.nih.gov
D Sbrissa, G Naisan, OC Ikonomov, A Shisheva - PloS one, 2018 - journals.plos.org
PIKfyve, an evolutionarily conserved kinase synthesizing PtdIns5P and PtdIns(3,5)P 2 , is crucial for mammalian cell proliferation and viability. Accordingly, PIKfyve inhibitors are now in …
Number of citations: 32 journals.plos.org
EA Nelson, J Dyall, T Hoenen, AB Barnes… - PLoS neglected …, 2017 - journals.plos.org
Phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) is a lipid kinase involved in endosome maturation that emerged from a haploid genetic screen as being required for Ebola virus (…
Number of citations: 96 journals.plos.org
HAM Mucke - ASSAY and Drug Development Technologies, 2018 - liebertpub.com
Amlexanox is a tricyclic amine carboxylic acid with a complex immunomodulatory mechanism that is not well understood. It is the agent in Aphthasol® mouthwashes and adhesive oral …
Number of citations: 4 www.liebertpub.com
J Baker, H Ombredane, L Daly, I Knowles, G Rapeport… - bioRxiv, 2023 - biorxiv.org
… The effects of Apilimod mesylate and YM201636 against a panel of viruses were evaluated at 269 Institute for Antiviral Research in Utah State University. The assays were conducted as …
Number of citations: 0 www.biorxiv.org
QA Acton - 2012 - books.google.com
… We investigated the activity and safety of apilimod mesylate (… to evaluate the efficacy of apilimod mesylate in treating 220 … to receive placebo or apilimod mesylate 50 mg daily or 100 mg …
Number of citations: 5 books.google.com
S Krausz, MJ Boumans, DM Gerlag, J Lufkin… - an IL-12/IL-23 inhibitor, in patients …
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.